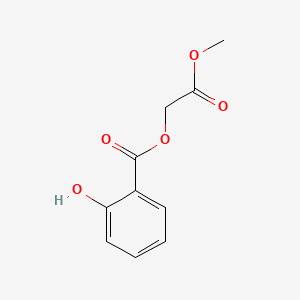

2-Methoxy-2-oxoethyl salicylate

Description

Structure

3D Structure

Propriétés

Numéro CAS |

84803-60-1 |

|---|---|

Formule moléculaire |

C10H10O5 |

Poids moléculaire |

210.18 g/mol |

Nom IUPAC |

(2-methoxy-2-oxoethyl) 2-hydroxybenzoate |

InChI |

InChI=1S/C10H10O5/c1-14-9(12)6-15-10(13)7-4-2-3-5-8(7)11/h2-5,11H,6H2,1H3 |

Clé InChI |

XJWSVPJQEDFPSB-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)COC(=O)C1=CC=CC=C1O |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 2 Methoxy 2 Oxoethyl Salicylate and Its Analogues

Regioselective Esterification Strategies for Salicylate (B1505791) Formation

The primary challenge in synthesizing 2-Methoxy-2-oxoethyl salicylate lies in selectively acylating the carboxylic acid group of salicylic (B10762653) acid while leaving the phenolic hydroxyl group untouched.

A common and direct method for the synthesis of 2-Methoxy-2-oxoethyl salicylate and its analogues is the reaction of salicylic acid with an appropriate electrophile, typically an α-halo ester. This reaction, a variation of the Williamson ether synthesis applied to a carboxylic acid, provides a regioselective pathway to the desired ester.

The synthesis of the closely related analogue, 2-Ethoxy-2-oxoethyl salicylate, has been achieved by reacting salicylic acid with ethyl chloroacetate (B1199739) in the presence of anhydrous potassium carbonate (K₂CO₃) in dimethylformamide (DMF). scispace.com This reaction proceeds by the deprotonation of the more acidic carboxylic acid proton by the base, forming a carboxylate anion. This nucleophilic carboxylate then attacks the electrophilic carbon of the ethyl chloroacetate, displacing the chloride ion to form the ester. This method is highly efficient, with reported yields of up to 96% for the ethoxy analogue. scispace.com The same principle is applied for the synthesis of 2-Methoxy-2-oxoethyl salicylate, using methyl chloroacetate or methyl bromoacetate (B1195939) as the electrophile.

Another established method involves the regioselective methylation of the carboxyl group using dimethyl sulfate (B86663) (DMS). nih.govresearchgate.net In this procedure, a weak base like sodium bicarbonate (NaHCO₃) is used to selectively deprotonate the carboxylic acid, generating the sodium salicylate in situ. The resulting carboxylate acts as the nucleophile, attacking the DMS in an Sₙ2 reaction to yield the methyl ester. This method has shown high conversion rates, achieving a 96% yield of methyl salicylate with minimal formation of the methoxybenzoate byproduct. nih.govresearchgate.net

Table 1: Synthesis of Salicylate Esters via Reaction with Electrophiles This table is interactive. Click on the headers to sort.

| Product | Salicylic Acid Derivative | Electrophile | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Ethoxy-2-oxoethyl salicylate | Salicylic acid | Ethyl chloroacetate | K₂CO₃ | DMF | 96 | scispace.com |

| 1-Methoxy-1-oxobut-2-yl salicylate | Salicylic acid | Methyl 2-bromobutanoate | K₂CO₃ | DMF | 95 | scispace.com |

| Methyl Salicylate | Salicylic acid | Dimethyl sulfate | NaHCO₃ | None (Solvent-free) | 96 | nih.govresearchgate.net |

Novel Approaches via Carboxylic Acid Activation Methods

To circumvent the often harsh conditions of classical esterification or to improve efficiency, novel methods focusing on the activation of the carboxylic acid group have been developed. These strategies enhance the electrophilicity of the carboxyl carbon, facilitating attack by an alcohol.

While not yet specifically reported for 2-Methoxy-2-oxoethyl salicylate, methods applied to similar molecules are highly relevant. The use of activating agents is a preferred route for many esterifications. niscpr.res.in For instance, the conversion of carboxylic acids to their corresponding acid chlorides or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) are standard laboratory practices. A more modern approach involves the use of tris(2,4,6-trimethoxyphenyl)phosphine (B1208668) (TMPP), which has been used to prepare methyl esters from acid fluorides under mild conditions. beilstein-journals.org

The use of diazomethane (B1218177) is a classic, highly efficient method for converting carboxylic acids to methyl esters. niscpr.res.in However, its toxicity and explosive nature make it impractical for large-scale synthesis. niscpr.res.in Another innovative approach involves the use of alkali metal hydrides as activating agents to promote the carboxylation of phenols, a process that could be adapted for selective esterification. rsc.org Furthermore, enzymatic approaches using lipases, such as Novozyme 435, have been successfully employed for the regioselective esterification of flavonoids with various phenolic acids, including salicylic acid, demonstrating the potential of biocatalysis in this field. nih.gov

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing portions of all reactants, offer a powerful strategy for rapidly generating molecular diversity. rug.nl While a direct MCR for 2-Methoxy-2-oxoethyl salicylate is not prominent in the literature, the principles can be applied to create complex salicylate analogues.

For example, a four-component reaction has been reported that utilizes a salicylaldehyde (B1680747) derivative, a Grignard reagent, and a dihydro-4,5-oxazole derivative. acs.org This reaction proceeds through a highly reactive o-quinone methide (o-QM) intermediate, generated from the initial salicylate structure, which is then trapped by a nucleophile. acs.org This demonstrates the utility of salicylate precursors in complex, one-pot transformations.

The synthesis of novel salicylic acid-pyrrolone conjugates has also been achieved through a multi-step, one-pot procedure involving the reaction of a furan-3-one derivative with a salicylic acid derivative in the presence of a catalytic amount of pyridine (B92270). acgpubs.org These examples highlight the potential for embedding the salicylate motif into more complex structures through convergent synthetic pathways.

Mechanistic Elucidation of Reaction Pathways

Understanding the mechanisms, intermediates, and rate-limiting steps involved in the synthesis of 2-Methoxy-2-oxoethyl salicylate is crucial for optimizing reaction conditions and maximizing yields.

The synthetic routes to salicylate esters involve several key intermediates. In the regioselective esterification of salicylic acid with haloacetates, the primary intermediate is the salicylate anion. Due to the higher acidity of the carboxylic acid (pKa ≈ 2.97) compared to the phenolic hydroxyl group (pKa ≈ 13.0), a mild base will selectively deprotonate the carboxylic acid, forming a nucleophilic carboxylate. nih.govresearchgate.net This intermediate then attacks the electrophilic haloacetate.

In acid-catalyzed esterification (Fischer esterification), the mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst. ivypanda.com This increases the electrophilicity of the carbonyl carbon, which is then attacked by the alcohol nucleophile. This leads to a tetrahedral intermediate, which, after proton transfer and elimination of a water molecule, yields the ester. ivypanda.com

More complex reactions involve more exotic intermediates. The four-component reaction mentioned previously proceeds via an o-quinone methide (o-QM), a highly reactive species formed by the elimination of a carbonate group from a phenoxide intermediate. acs.org In enzymatic reactions, such as those catalyzed by hydroxylases using salicylate as a substrate analogue, enzyme-substrate complexes and flavin C4a-hydroperoxides have been identified as key intermediates. nih.gov

Table 2: Key Intermediates in Salicylate Synthesis This table is interactive. Click on the headers to sort.

| Reaction Type | Key Intermediate(s) | Description | Reference |

|---|---|---|---|

| Base-mediated Esterification | Carboxylate anion | Nucleophile formed by selective deprotonation of the carboxylic acid. | nih.govresearchgate.net |

| Acid-catalyzed Esterification | Protonated carbonyl, Tetrahedral intermediate | Enhances electrophilicity and facilitates nucleophilic attack by alcohol. | ivypanda.com |

| Multi-component Reaction | o-Quinone Methide (o-QM) | Highly reactive species that undergoes nucleophilic addition. | acs.org |

| Enzymatic Hydroxylation | Enzyme-substrate complex, Flavin C4a-hydroperoxide | Intermediates formed during the catalytic cycle of flavoprotein enzymes. | nih.gov |

Determination of Rate-Limiting Steps and Transition States

For acid-catalyzed Fischer esterification, the rate-limiting step can vary depending on the specific reactants and conditions, but it is often either the nucleophilic attack of the alcohol on the protonated carboxylic acid or the dehydration of the tetrahedral intermediate. ivypanda.com In enzyme-catalyzed reactions, the kinetics can be more complex. For instance, in the hydrolysis of aspirin (B1665792) by butyrylcholinesterase, the rate-limiting step was determined to be the acetylation of the enzyme. nih.gov In other enzymatic reactions involving salicylate analogues, the initial binding of the substrate to the enzyme can be the slow step, particularly in the first catalytic turnover. nih.gov

Catalytic Approaches in 2-Methoxy-2-oxoethyl Salicylate Synthesis

The introduction of a catalyst into the esterification or transesterification reactions for producing salicylate esters can dramatically improve reaction efficiency. Catalysts lower the activation energy of the reaction, allowing for milder reaction conditions and often leading to higher yields and selectivity. Both organocatalysts and metal-based catalysts have been successfully employed in the synthesis of various salicylate esters.

Development of Organocatalytic Systems

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in modern organic synthesis. These catalysts are often metal-free, which is advantageous in avoiding metal contamination in the final product, a critical aspect for pharmaceutical and fragrance applications.

One of the prominent classes of organocatalysts for esterification reactions are N-heterocyclic carbenes (NHCs) . NHCs are known to activate aldehydes, facilitating their conversion to various functional groups, including esters. In the context of salicylate synthesis, NHCs can catalyze the redox esterification of α,β-unsaturated aldehydes. rsc.org For instance, a triazolium salt-derived NHC can catalyze the reaction between an α,β-unsaturated aldehyde and an oxime to produce saturated oxime esters in very good yields. rsc.org While a direct application to 2-Methoxy-2-oxoethyl salicylate is not explicitly detailed in the literature, the principle can be extended. The general mechanism involves the NHC adding to the aldehyde to form a Breslow intermediate, which, after a series of steps, leads to an acyl azolium intermediate that reacts with the alcohol to yield the desired ester.

The following table illustrates the use of NHC catalysts in homo-benzoin condensation, a reaction that showcases their catalytic activity, providing a reference for their potential in esterification.

Table 1: N-Heterocyclic Carbene (NHC) Catalyzed Homo-Benzoin Condensation semanticscholar.org

| Entry | NHC (mol%) | Base | Solvent | Temperature (°C) | Time | Yield (%) |

| 1 | 10 | - | PG-H2O | - | 20 s (MW) | up to 82 |

| 2 | 50 | K2CO3 | CH2Cl2 | rt | 20 h | up to 76 |

| 3 | 20 | various | H2O | rt | 1-30 h | up to 98 |

| 4 | 10 | DBU | H2O | rt | 1.5-20 h | up to 97 |

| 5 | 10 | NaOH | [Bmim]PF6 / H2O | rt | - | - |

| 6 | 20 | [Bmim]OH | [Bmim]OH | - | 4-8 h | up to 87 |

| 7 | 10 | Cs2CO3 | IPA | rt | 15 min (mill) | up to 82 |

| 8 | 5 | DBU | - | - | 5 min (MW) | - |

Note: This table is representative of NHC catalysis and not specific to the synthesis of 2-Methoxy-2-oxoethyl salicylate. PG-H2O = Propylene glycol-water, MW = Microwave, rt = room temperature, DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene, [Bmim]PF6 = 1-Butyl-3-methylimidazolium hexafluorophosphate, [Bmim]OH = 1-Butyl-3-methylimidazolium hydroxide (B78521), IPA = Isopropyl alcohol.

Bifunctional organocatalysts , which possess both a Brønsted acid and a Brønsted base or a Lewis acid and a Lewis base moiety in the same molecule, have also shown great promise. These catalysts can simultaneously activate both the carboxylic acid and the alcohol, leading to enhanced reactivity. For example, chiral bifunctional sulfide (B99878) catalysts derived from BINOL have been successfully used in enantioselective bromolactonizations, demonstrating the potential of this catalyst design. beilstein-journals.org Although not directly applied to 2-Methoxy-2-oxoethyl salicylate, the principle of dual activation is highly relevant for the esterification of salicylic acid with methyl glycolate (B3277807).

Exploration of Metal-Mediated Syntheses

Metal-mediated synthesis has been a cornerstone of industrial chemistry for decades. In the context of salicylate ester production, various metal catalysts have been explored, primarily for transesterification reactions. These catalysts are often based on tin, titanium, or zirconium.

A common industrial method for producing salicylate esters is the transesterification of methyl salicylate with a desired alcohol. google.com This process is often catalyzed by metal alkoxides or other metal-based catalysts. For instance, titanium isopropoxide has been used to catalyze the transesterification of methyl salicylate with cyclohexanol. google.com

Solid acid catalysts, such as zirconia (ZrO2) and its modified forms, have also proven to be effective for the synthesis of salicylate esters. scispace.com These heterogeneous catalysts are easily separable from the reaction mixture, allowing for catalyst recycling and a cleaner product. A study on the transesterification of methyl salicylate with various alcohols over a cordierite (B72626) honeycomb coated with Mo(VI)/ZrO2 demonstrated excellent yields of the corresponding salicylate esters. scispace.com The catalyst's activity was correlated with its surface acidity and crystalline phase. scispace.com

The following table summarizes the results of the transesterification of methyl salicylate with different alcohols using a ZrO2-based catalyst, illustrating the effectiveness of this metal-mediated approach.

Table 2: Transesterification of Methyl Salicylate with Various Alcohols over 6% Mo(VI)/ZrO2 Catalyst scispace.com

| Alcohol | Product | Yield (%) |

| Ethanol | Ethyl Salicylate | 85 |

| Iso-propanol | Isopropyl Salicylate | 78 |

| Iso-butanol | Isobutyl Salicylate | 82 |

| Iso-pentanol | Isopentyl Salicylate | 88 |

| Cyclohexanol | Cyclohexyl Salicylate | 90 |

| Benzyl alcohol | Benzyl Salicylate | 92 |

Reaction conditions: Molar ratio of methyl salicylate: alcohol = 2:1; reaction temperature = refluxing temperature; catalyst weight = ~0.2 g of 6% MZ; reaction time = 4 h. scispace.com

Furthermore, a synthesis of a close analogue, 2-ethoxy-2-oxoethyl salicylate, was achieved by reacting salicylic acid with ethyl chloroacetate in the presence of anhydrous potassium carbonate in DMF, which acts as a base and implicitly involves metal-ion mediation. scispace.com This method highlights a different pathway to such esters, proceeding via nucleophilic substitution on the haloacetate.

While a specific metal-catalyzed synthesis of 2-Methoxy-2-oxoethyl salicylate from salicylic acid and methyl glycolate is not extensively documented, the principles of metal-catalyzed esterification and transesterification are well-established and directly applicable. The choice of metal catalyst, solvent, and reaction conditions would be critical in optimizing the yield and purity of the desired product.

Comprehensive Spectroscopic and Advanced Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), it is possible to map out the molecular architecture.

Proton (¹H) NMR for Structural Connectivity

The ¹H NMR spectrum of 2-Methoxy-2-oxoethyl salicylate (B1505791) provides information on the number of different types of protons and their neighboring environments. The aromatic region of the spectrum is characteristic of a 1,2-disubstituted benzene (B151609) ring, similar to that of related compounds like methyl salicylate. docbrown.info The protons on the benzene ring are distinct due to their positions relative to the hydroxyl and ester groups. The aliphatic portion of the spectrum will feature signals for the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the methoxyacetyl group.

The expected chemical shifts (δ) in a typical solvent like CDCl₃ are as follows: a singlet for the methyl protons, a singlet for the methylene protons, and a series of multiplets for the four aromatic protons. docbrown.infolibretexts.org The phenolic hydroxyl proton will appear as a broad singlet, often at a higher chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Methoxy-2-oxoethyl salicylate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ar-H (position 6) | ~7.9 | Doublet of doublets |

| Ar-H (position 4) | ~7.5 | Triplet of doublets |

| Ar-H (position 3) | ~7.1 | Doublet |

| Ar-H (position 5) | ~6.9 | Triplet |

| -OCH₂- | ~4.9 | Singlet |

| -OCH₃ | ~3.8 | Singlet |

| -OH | Variable (e.g., ~10.8) | Singlet |

Note: Predicted values are based on spectral data of similar salicylate esters. Actual values may vary.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. For 2-Methoxy-2-oxoethyl salicylate, nine distinct signals are expected, corresponding to the nine carbon atoms in the structure. The chemical shifts are influenced by the electronic environment of each carbon atom.

The spectrum will show two carbonyl carbon signals at the downfield end (160-180 ppm), one for the salicylate ester and one for the methoxyacetyl ester. researchgate.net Six signals will appear in the aromatic region (110-160 ppm), with the carbon attached to the hydroxyl group (C-2) and the carbon attached to the ester oxygen (C-1) having characteristic shifts. docbrown.info The aliphatic region will contain signals for the methylene carbon and the methyl carbon. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Methoxy-2-oxoethyl salicylate

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Salicylate) | ~169 |

| C=O (Methoxyacetyl) | ~168 |

| C-2 (Ar, attached to -OH) | ~161 |

| C-1 (Ar, attached to ester) | ~150 |

| C-4 (Ar) | ~136 |

| C-6 (Ar) | ~130 |

| C-5 (Ar) | ~124 |

| C-3 (Ar) | ~119 |

| -OCH₂- | ~62 |

| -OCH₃ | ~52 |

Note: Predicted values are based on spectral data of similar salicylate esters. Actual values may vary.

Advanced Two-Dimensional NMR Techniques

To unequivocally assign the proton and carbon signals and confirm the structural connectivity, two-dimensional (2D) NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are particularly valuable.

COSY: This experiment would show correlations between adjacent protons, confirming the coupling relationships within the aromatic ring.

HSQC: This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon in the aromatic ring and the methylene group.

HMBC: This experiment reveals long-range (2-3 bond) correlations between protons and carbons. For instance, it would show a correlation from the methylene protons to the carbonyl carbon of the methoxyacetyl group and the C-1 carbon of the salicylate ring, confirming the ester linkage. Correlations from the methyl protons to the methoxyacetyl carbonyl carbon would also be expected.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For 2-Methoxy-2-oxoethyl salicylate (C₁₀H₁₀O₅), the expected exact mass can be calculated. This technique is crucial for confirming the molecular formula and distinguishing between compounds with the same nominal mass. HRMS data for related salicylate derivatives have been successfully used to confirm their elemental compositions. acgpubs.orgresearchgate.net

Table 3: Predicted HRMS Data for 2-Methoxy-2-oxoethyl salicylate

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 211.05995 |

| [M+Na]⁺ | 233.04189 |

Note: These are calculated theoretical values.

Tandem Mass Spectrometry for Fragmentation Pattern Analysis

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (typically the molecular ion, [M]⁺ or [M+H]⁺) and analysis of the resulting fragment ions. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

The fragmentation of 2-Methoxy-2-oxoethyl salicylate under electron ionization (EI) or electrospray ionization (ESI) would likely proceed through several key pathways. A primary fragmentation would be the cleavage of the ester bonds. arizona.edu A significant peak would be expected at m/z 121, corresponding to the salicylacylium ion, [HOC₆H₄CO]⁺, formed by the loss of the methoxyacetyloxy radical. Another prominent fragmentation pathway for salicylates is the loss of the ortho-substituent along with the ester group. For instance, the loss of methanol (B129727) from methyl salicylate gives a base peak at m/z 120. docbrown.info A similar loss of methyl glycolate (B3277807) (HOCH₂COOCH₃) could occur. Further fragmentation of the salicylacylium ion would lead to characteristic aromatic fragments.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of 2-Methoxy-2-oxoethyl salicylate

| m/z | Proposed Fragment Structure/Loss |

| 138 | [M - CH₂COOCH₃]⁺ or Salicylic (B10762653) acid ion |

| 121 | [HOC₆H₄CO]⁺ (Salicylacylium ion) |

| 93 | [C₆H₅O₂]⁺ |

| 65 | [C₅H₅]⁺ |

Note: These are predicted fragmentation patterns based on the analysis of similar structures. arizona.edudocbrown.info

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of 2-Methoxy-2-oxoethyl salicylate is characterized by absorption bands corresponding to the vibrations of its specific bonds. The key functional groups are the ester and the aromatic ring.

The IR spectrum of the closely related compound, methyl salicylate, provides a reference for identifying characteristic peaks. For methyl salicylate, prominent absorptions include a strong, broad band for the hydroxyl (O-H) group, which is typically involved in intramolecular hydrogen bonding, and a sharp, strong peak for the carbonyl (C=O) of the ester group. docbrown.info

In 2-Methoxy-2-oxoethyl salicylate, the presence of two ester functional groups and a phenolic hydroxyl group dictates its IR spectral features. The stretching vibration of the carbonyl (C=O) groups in the ester functionalities typically appears as a strong absorption band in the region of 1760-1720 cm⁻¹. acgpubs.orgrsc.org The phenolic hydroxyl (O-H) stretch is expected to produce a broad band in the range of 3500-3200 cm⁻¹, with its position and shape influenced by hydrogen bonding. farmaceut.org Additionally, C-O stretching vibrations from the ester and ether linkages will be visible in the fingerprint region, typically between 1300 and 1000 cm⁻¹. libretexts.org Aromatic C-H stretches appear above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring are observed in the 1600-1450 cm⁻¹ region. libretexts.org

Table 1: Expected Characteristic IR Absorption Bands for 2-Methoxy-2-oxoethyl salicylate

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenolic Hydroxyl | O-H Stretch (Hydrogen-bonded) | 3500 - 3200 | Broad, Medium-Strong |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium-Weak |

| Ester Carbonyl | C=O Stretch | 1760 - 1720 | Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium-Weak |

| Ester/Ether C-O | C-O Stretch | 1300 - 1000 | Strong |

X-ray Crystallography for Solid-State Structural Analysis

For instance, the crystal structure of 2-methylpropan-2-aminium 2-(methoxycarbonyl)benzoate shows that in the anion, the methoxycarbonyl and carboxylate groups form significant dihedral angles with the aromatic ring. nih.gov In the crystal, hydrogen bonds are crucial in linking the molecular components into chains. nih.gov Similarly, the analysis of another derivative, methyl 2-({[2-(methoxycarbonyl)phenyl]carbamoyl}amino)benzoate, reveals a structure stabilized by both intramolecular and intermolecular hydrogen bonds, forming centrosymmetric dimers. iucr.org In copper-complexed structures, 2-(methoxycarbonyl)benzoate ligands act as bridging units between metal centers. iucr.org

Table 2: Representative Crystallographic Data for Related Benzoate Derivatives

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| 2-methylpropan-2-aminium 2-(methoxycarbonyl)benzoate | Monoclinic | P2₁/m | N-H···O hydrogen bonds link components into chains. | nih.gov |

| Methyl 2-({[2-(methoxycarbonyl)phenyl]carbamoyl}amino)benzoate | Monoclinic | P2₁/c | Intramolecular N-H···O hydrogen bonds; intermolecular C-H···O interactions form dimers. | iucr.orgresearchgate.net |

| Tetrakis[μ-2-(methoxycarbonyl)benzoato]bis[...copper(II)] | Monoclinic | P2₁/c | Binuclear paddle-wheel structure; ligands bridge two Cu atoms. | iucr.org |

Advanced Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for separating 2-Methoxy-2-oxoethyl salicylate from reaction mixtures, identifying impurities, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile salicylate esters. Method development for 2-Methoxy-2-oxoethyl salicylate and its analogs typically involves reversed-phase chromatography.

A common approach utilizes a C18 column, which separates compounds based on their hydrophobicity. cmes.orgturkjps.org The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, frequently containing a small percentage of an acid like formic acid, acetic acid, or phosphoric acid to ensure the analytes are in a non-ionized state and to improve peak shape. turkjps.orgsielc.comsielc.com Isocratic elution (constant mobile phase composition) or gradient elution (varied composition) can be employed to achieve optimal separation. cmes.orgturkjps.org Detection is most commonly performed using a UV detector, as the aromatic ring in salicylate derivatives provides strong chromophores, with detection wavelengths typically set around 237 nm or 304 nm. turkjps.orgnih.gov

Table 3: Example HPLC Method Parameters for Salicylate Ester Analysis

| Parameter | Condition 1 | Condition 2 | Reference |

| Column | Agilent ZORBAX Eclipse XDB-C18 | Lichrosorb C8 | cmes.org, turkjps.org |

| Mobile Phase | Methanol, Tetrahydrofuran, 0.1% Formic Acid | Methanol-Water (65:35, v/v) + 1.0% Acetic Acid | cmes.org, turkjps.org |

| Elution Mode | Gradient | Isocratic | cmes.org, turkjps.org |

| Flow Rate | Not Specified | 1.0 mL/min | turkjps.org |

| Detection | UV at 340 nm | Photodiode Array at 304 nm | cmes.org, turkjps.org |

| Column Temp. | Not Specified | 30 °C | turkjps.org |

For the analysis of volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. While 2-Methoxy-2-oxoethyl salicylate itself may have limited volatility, GC-MS is extensively used for its more volatile parent compound, methyl salicylate, a major component of wintergreen oil. nih.govmdpi.com

In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (like helium) through a capillary column (e.g., DB-WAX or BP-1). oeno-one.euscielo.org.mx The column separates components based on their boiling points and interactions with the stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint for identification. nih.govnih.gov This technique is highly sensitive and specific, allowing for the detection of trace amounts of volatile salicylates and their derivatives in complex mixtures like essential oils or biological samples. nih.govscielo.org.mx

Table 4: Typical GC-MS Parameters for Volatile Salicylate Analysis

| Parameter | Example Condition | Reference |

| Column | DB-WAX UI Capillary Column (30 m x 0.25 mm, 0.25 µm) | oeno-one.eu |

| Carrier Gas | Helium (1.2 mL/min) | oeno-one.eu |

| Oven Program | 40°C (3 min), then ramp to 230°C at 4°C/min, hold 20 min | oeno-one.eu |

| Injection Mode | Split | scielo.org.mx |

| Detector | Mass Spectrometer (Quadrupole) | oeno-one.eu |

| Ionization | Electron Ionization (EI) at 70 eV | oeno-one.eu |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller sub-2 µm particles. This results in much faster analysis times, improved resolution, and greater sensitivity. UPLC is particularly advantageous for analyzing complex mixtures or for high-throughput screening. sielc.comsielc.comsielc.com

The application of UPLC for the analysis of 2-Methoxy-2-oxoethyl salicylate would follow principles similar to HPLC method development but with significantly shorter run times. sielc.comsielc.com UPLC systems operate at higher pressures and are often coupled with tandem mass spectrometry (UPLC-MS/MS) for highly selective and sensitive quantification, which is crucial in pharmacokinetic studies or trace impurity analysis. mdpi.comnih.gov For instance, a UPLC method could separate 2-Methoxy-2-oxoethyl salicylate and its potential metabolites or degradation products in a single run of just a few minutes. mdpi.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of molecules. researchgate.netresearchgate.net By calculating the electron density, DFT methods can elucidate various molecular properties, including orbital energies and electrostatic potential, which are fundamental to understanding chemical reactivity. researchgate.nettandfonline.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to the chemical reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. tandfonline.com A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

Table 1: Theoretical Frontier Molecular Orbital Energies and Properties of a Representative Salicylate (B1505791) Derivative

| Parameter | Value (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: The values presented are representative and based on theoretical calculations for structurally similar compounds.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. tandfonline.com The MEP map displays regions of negative electrostatic potential (typically colored in shades of red and yellow), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored in blue), which are prone to nucleophilic attack. researchgate.net

In the case of 2-Methoxy-2-oxoethyl salicylate, the negative potential is expected to be concentrated around the oxygen atoms of the carbonyl and hydroxyl groups, making them likely sites for interaction with electrophiles. Conversely, the hydrogen atom of the hydroxyl group and the protons on the aromatic ring would exhibit a positive potential, indicating their susceptibility to nucleophilic attack. researchgate.net

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. tandfonline.com These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Table 2: Calculated Global Reactivity Descriptors for a Representative Salicylate Derivative

| Descriptor | Formula | Value (eV) |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.85 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.65 |

| Global Electrophilicity Index (ω) | χ2 / (2η) | 2.79 |

Note: The values are calculated based on the representative HOMO and LUMO energies from Table 1.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing insights into its conformational landscape and flexibility. nih.gov For a molecule like 2-Methoxy-2-oxoethyl salicylate, with several rotatable bonds, MD simulations can explore the different possible conformations and their relative stabilities. This is crucial for understanding how the molecule might interact with other molecules, such as biological receptors or solvent molecules. While specific MD simulation studies on 2-Methoxy-2-oxoethyl salicylate are not extensively documented, the principles of this technique are widely applied to similar organic molecules.

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical methods, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions at a molecular level. nih.gov These methods can be used to calculate the potential energy surface of a reaction, identifying transition states and intermediates, and thereby providing a detailed understanding of the reaction pathway. For 2-Methoxy-2-oxoethyl salicylate, this could involve modeling its hydrolysis to salicylic (B10762653) acid and methyl glycolate (B3277807), or its synthesis from salicylic acid. Such studies can help in optimizing reaction conditions and predicting the formation of byproducts.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. These models use molecular descriptors, which are numerical representations of a molecule's structure, to predict properties such as boiling point, solubility, and chromatographic retention times. For 2-Methoxy-2-oxoethyl salicylate, QSPR models could be developed to predict its properties based on a set of calculated molecular descriptors. While specific QSPR studies on this compound are not widely reported, the methodology is a standard approach in cheminformatics for property prediction. jddtonline.info

Chemical Transformations and Derivatization Chemistry

Hydrolysis and Transesterification Reactions of the Ester Moiety

The structure of 2-Methoxy-2-oxoethyl salicylate (B1505791) contains two ester groups: the methyl ester on the side chain and the ester linkage at the phenolic position of the salicylate core. Both are susceptible to hydrolysis and transesterification under specific conditions.

Hydrolysis: Base-catalyzed hydrolysis, or saponification, readily cleaves the methyl ester to yield the corresponding carboxylate salt. For instance, related ester compounds can be hydrolyzed by heating with a base like sodium hydroxide (B78521) (NaOH) in a solvent mixture such as methanol (B129727) and water. google.comchemspider.com Subsequent acidification of the reaction mixture protonates the carboxylate and the phenoxide, yielding 2-(carboxymethoxy)benzoic acid. This reaction is a standard transformation for esters and is often a preliminary step for further derivatization of the carboxylic acid. nih.gov

Acid-catalyzed hydrolysis can also be employed, typically by refluxing the compound with an aqueous acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). google.com The mechanism involves protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by water.

Transesterification: Transesterification allows for the conversion of the methyl ester into other esters by reaction with a different alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com Salicylate esters, particularly lower alkyl esters like methyl salicylate, are common starting materials for producing more complex esters used in various industries. google.com Catalysts such as p-toluenesulfonic acid (pTsOH) or organotin compounds can facilitate the exchange of the methoxy (B1213986) group with a larger alkoxy group from a different alcohol. researchgate.net This reaction is reversible, and often an excess of the new alcohol is used to drive the equilibrium towards the desired product.

The general conditions for these reactions are summarized in the table below.

| Reaction Type | Reagents & Conditions | Product |

| Base-Catalyzed Hydrolysis | 1. NaOH or KOH, H₂O/Methanol, Heat 2. HCl or H₂SO₄ (acidification) | 2-(Carboxymethoxy)benzoic acid |

| Acid-Catalyzed Hydrolysis | H₂O, HCl or H₂SO₄, Heat | 2-(Carboxymethoxy)benzoic acid |

| Transesterification | R-OH, Acid (e.g., pTsOH) or Base (e.g., NaOR) Catalyst, Heat | 2-Alkoxy-2-oxoethyl salicylate |

Functionalization of the Salicylate Core

The salicylate ring is rich in electrons and can be modified at several positions, primarily through reactions involving the aromatic ring itself or the phenolic hydroxyl group before its conversion to the ether.

The aromatic ring of 2-Methoxy-2-oxoethyl salicylate is activated towards electrophilic aromatic substitution (EAS). The molecule has two activating groups: the phenolic ether (-O-CH₂COOCH₃) and the ester group (-COOCH₃) attached to the ring. The ether group is a strong activating, ortho, para-director, while the ring's ester group is a deactivating, meta-director. libretexts.org The powerful activating effect of the ether oxygen dominates, directing incoming electrophiles primarily to the positions ortho and para to it (positions 3 and 5).

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. For related phenolic compounds, nitration can be achieved under various conditions. masterorganicchemistry.comrsc.org

Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like Br₂ with a Lewis acid catalyst.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group using an alkyl halide or acyl halide with a Lewis acid catalyst like AlCl₃. miracosta.edu These reactions form new carbon-carbon bonds on the aromatic ring.

A special case of EAS is ipso substitution, where an electrophile replaces a substituent other than hydrogen. wikipedia.org For example, the nitration of salicylic (B10762653) acid itself can lead to the displacement of the carboxylic acid group. wikipedia.org

The general mechanism for these reactions involves the attack of the electron-rich aromatic ring on the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.com

| Reaction | Typical Reagents | Expected Position of Substitution |

| Nitration | HNO₃, H₂SO₄ | 3- and 5-positions |

| Bromination | Br₂, FeBr₃ | 3- and 5-positions |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3- and 5-positions |

The very existence of 2-Methoxy-2-oxoethyl salicylate is the result of a chemical modification at the phenolic hydroxyl group of salicylic acid. The most common method for its synthesis is the Williamson ether synthesis, which involves the reaction of a salicylate salt with a haloacetate ester. scispace.comicm.edu.pl

The synthesis proceeds as follows:

Deprotonation: Salicylic acid is treated with a base, such as potassium carbonate (K₂CO₃), to deprotonate the more acidic carboxylic acid first, followed by the phenolic hydroxyl group, forming a phenoxide ion.

Nucleophilic Substitution: The resulting phenoxide acts as a nucleophile, attacking the electrophilic carbon of an alkyl haloacetate, such as methyl chloroacetate (B1199739) or methyl bromoacetate (B1195939). This Sₙ2 reaction displaces the halide ion and forms the ether linkage.

Studies show that by controlling the stoichiometry of the base, it is possible to achieve regioselective synthesis, favoring alkylation at the phenolic hydroxyl group over the carboxylic acid. icm.edu.pl If both groups are alkylated, a different product, 2-[(1-methoxy-1-oxoalkan-2-yl)oxy]benzoate, is formed. icm.edu.pl The essential role of the phenolic hydroxyl group in the biological activity of salicylates means that its modification is a key strategy for creating new derivatives. nih.gov

While the carboxylic acid group of the parent salicylic acid is esterified in the title compound, it can be regenerated through hydrolysis of the ether-ester side chain, yielding salicylic acid. This regenerated carboxylic acid group is a versatile handle for further derivatization.

Common derivatization reactions for the carboxylic acid group include:

Esterification: Reaction with various alcohols under acidic conditions (Fischer esterification) or using alkylating agents to form different esters. Methyl salicylate itself can act as a methylating agent for other carboxylic acids. organic-chemistry.org

Amide Formation: The carboxylic acid can be converted into an amide by reacting with an amine. This reaction is typically mediated by a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxyl group. researchgate.net

Conversion to Acyl Halides: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a highly reactive acyl chloride, which can then be easily converted into a wide range of esters, amides, and other acid derivatives.

These derivatizations are fundamental in medicinal chemistry for altering a molecule's solubility, stability, and pharmacokinetic profile. mdpi.comcolostate.edu

Modifications of the Methoxy-oxoethyl Side Chain

The side chain, -CH₂-COOCH₃, offers unique opportunities for modification beyond the hydrolysis or transesterification of the methyl ester. The methylene (B1212753) group (-CH₂-) is positioned between an ether oxygen and a carbonyl group, making it an "active methylene" group. shivajicollege.ac.in The protons on this carbon are acidic and can be removed by a suitable base to form a stabilized carbanion (enolate).

This enolate is a potent nucleophile and can undergo various C-C bond-forming reactions:

Alkylation: The enolate can react with alkyl halides in a nucleophilic substitution reaction to introduce an alkyl group at the α-position. The use of phase-transfer catalysts can facilitate the alkylation of aryloxyacetic acid esters. unishivaji.ac.in

Acylation: Reaction with acyl chlorides or anhydrides can introduce an acyl group.

Condensation Reactions: The enolate can participate in aldol-type or Claisen-type condensation reactions with carbonyl compounds.

For example, the related β-keto ester, methyl acetoacetate, readily undergoes acyl-alkylation via aryne insertion, demonstrating the reactivity of such active methylene positions. orgsyn.orgcaltech.eduorgsyn.org These modifications allow for the extension and elaboration of the side chain, leading to novel and structurally complex analogs.

Synthesis of Hybrid Compounds and Conjugates

2-Methoxy-2-oxoethyl salicylate and its derivatives are valuable building blocks for creating hybrid molecules and conjugates, where the salicylate moiety is chemically linked to another pharmacophore. This strategy aims to combine the therapeutic effects of both parent molecules or to create a new molecule with a unique activity profile.

Several approaches have been successfully employed:

Amide and Ester Linkages: A common strategy involves hydrolyzing the ester groups to reveal carboxylic acid functionalities, which are then coupled with amines or alcohols from another bioactive molecule using standard peptide coupling reagents like DCC. researchgate.net

Multi-component Reactions: Complex heterocyclic systems can be constructed using the salicylate derivative as a starting material. For instance, novel salicylic acid-pyrrolone conjugates have been synthesized from a related ethoxy-oxoethyl derivative through a multi-step process involving reactions with furan-3-one derivatives. researchgate.netacgpubs.org

Click Chemistry: Modern ligation techniques, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), can be used to link a salicylate derivative modified with an alkyne to another molecule bearing an azide (B81097) group, forming a stable triazole linker. d-nb.info

These synthetic strategies have led to the creation of novel conjugates of salicylic acid with moieties such as pyrrolones, thiazoles, and other non-steroidal anti-inflammatory drugs (NSAIDs), demonstrating the versatility of this scaffold in developing new chemical entities. acgpubs.orgresearchgate.net

Incorporation into Complex Molecular Architectures

The 2-methoxy-2-oxoethyl salicylate moiety, as a derivative of salicylic acid, serves as a valuable building block in the synthesis of more complex molecular structures. Its inherent functionalities, the ester and the phenolic hydroxyl group, provide reactive sites for further chemical modifications, allowing its integration into larger, multifunctional molecules.

A notable example of this is the synthesis of novel salicylic acid-pyrrolone conjugates. acgpubs.org In this research, furan-3-one derivatives were reacted with salicylic acid derivatives in the presence of pyridine (B92270) to yield complex hybrid molecules. researchgate.net Specifically, a mixture of a furan-3-one and a salicylic acid derivative in methanol was refluxed for 24 hours with a catalytic amount of pyridine. researchgate.net This reaction leads to the formation of a pyrrolone core that is substituted with a salicylic acid moiety.

The resulting conjugates, such as 2-hydroxy-4-(2-hydroxy-2-(2-methoxy-2-oxoethyl)-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl)benzoic acid, are intricate structures with multiple stereocenters and functional groups. acgpubs.org The synthesis of these complex molecules highlights the utility of salicylate derivatives in constructing sophisticated molecular architectures with potential biological activities. The yields of these reactions are generally good, ranging from 74% to 83%. researchgate.net

Table 1: Examples of Salicylic Acid-Pyrrolone Conjugates

| Compound Name | Yield (%) |

|---|---|

| 5-(2-(2-ethoxy-2-oxoethyl)-2-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl)-2-hydroxybenzoic acid | 80 |

| 4-(2-(2-ethoxy-2-oxoethyl)-2-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl)-2-hydroxybenzoic acid | 83 |

| 2-hydroxy-4-(2-hydroxy-2-(2-methoxy-2-oxoethyl)-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl)benzoic acid | 75 |

Data sourced from ACG Publications and ResearchGate. acgpubs.orgresearchgate.net

Design and Synthesis of Novel Scaffolds Featuring the Salicylate Moiety

The salicylate framework is a privileged scaffold in medicinal chemistry and materials science. The derivatization of salicylic acid, including the formation of esters like 2-methoxy-2-oxoethyl salicylate, is a key strategy for the development of novel molecular scaffolds with tailored properties.

One approach involves the regioselective synthesis of salicylate esters by reacting salicylic acid with various bromoalkanoates. researchgate.net For instance, the reaction of salicylic acid with methyl 2-bromoalkanoates in the presence of anhydrous potassium carbonate in N,N-dimethylformamide (DMF) yields the corresponding salicylate esters. researchgate.net The reaction conditions can be optimized to achieve high yields, often exceeding 90%. researchgate.net This methodology allows for the introduction of different ester groups, thereby modulating the physicochemical properties of the resulting scaffold.

Table 2: Synthesis of Salicylate Esters

| Ester Product | Yield (%) |

|---|---|

| 2-Ethoxy-2-oxoethyl salicylate | 89-97 |

| 1-Methoxy-1-oxobut-2-yl salicylate | 92 |

| 1-Methoxy-1-oxohex-2-yl salicylate | 90 |

Data sourced from a study on synthesis and photoprotective properties of new salicylic and vanillic acid derivatives. researchgate.net

Another significant application of salicylate-based scaffolds is in the design of enzyme inhibitors. For example, derivatives of salicylic acid have been explored as inhibitors of HIV-1 integrase. nih.gov In a scaffold hopping approach, 2,3-dihydroxybenzamide (B143552) derivatives were synthesized and evaluated. Although 3/4/5/6-alkyloxy substituted salicylic acid derivatives showed weak inhibition, this line of research demonstrates the use of the salicylate scaffold as a starting point for designing new bioactive molecules. nih.gov The synthesis of these derivatives often involves the condensation of the salicylic acid core with various amines in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov

The versatility of the salicylate moiety allows for its incorporation into a wide range of molecular designs, from relatively simple esters to complex heterocyclic systems, underscoring its importance in the generation of novel chemical entities.

Applications in Advanced Organic Synthesis and Materials Science

Role as Synthetic Precursors and Building Blocks

2-Methoxy-2-oxoethyl salicylate (B1505791) serves as a valuable precursor and building block in organic synthesis due to its multiple reactive sites. The phenolic hydroxyl group, the carboxylic ester, and the aromatic ring can all be selectively targeted to build more complex molecular architectures.

Research has demonstrated the utility of salicylate esters in the synthesis of novel heterocyclic compounds. For instance, derivatives of 2-methoxy-2-oxoethyl salicylate have been used in multi-step syntheses to create complex salicylic (B10762653) acid-pyrrolone conjugates. In these syntheses, the salicylate moiety is introduced by reacting a furan-3-one intermediate with a salicylic acid derivative in the presence of a catalytic amount of pyridine (B92270). researchgate.netacgpubs.org This highlights the role of the salicylate structure as a key component in constructing larger, potentially bioactive molecules.

Another significant application is in the synthesis of depsides, which are molecules containing two or more monocyclic aromatic units linked by an ester bond. Studies have reported the synthesis of various depsides through the reaction of 2-(2-methoxy-2-oxoethyl)phenyl derivatives with different aromatic carboxylic acids. These reactions typically involve a condensation step to form the ester linkage, yielding novel compounds with potential biological activities.

Furthermore, a general and straightforward one-step procedure for synthesizing new derivatives of phenolic acids, including salicylates, has been developed. scispace.comresearchgate.netgrowingscience.com This method involves the reaction of salicylic acid with alkyl haloalkanoates in N,N-dimethylformamide (DMF) in the presence of anhydrous potassium carbonate. This process allows for the regioselective synthesis of esters like 2-ethoxy-2-oxoethyl salicylate, a close analog of 2-methoxy-2-oxoethyl salicylate, in high yields. scispace.comresearchgate.netgrowingscience.com The ability to efficiently generate these structures underscores their importance as readily accessible building blocks for further chemical exploration.

Table 1: Examples of Synthetic Reactions Utilizing Salicylate Precursors

| Starting Material(s) | Reagents & Conditions | Product Type | Reference |

| Furan-3-one derivative, Salicylic acid derivative | Methanol (B129727), Pyridine (catalyst), Reflux | Salicylic acid-pyrrolone conjugate | researchgate.netacgpubs.org |

| Salicylic acid, Ethyl chloroacetate (B1199739) | DMF, K₂CO₃, 93-96 °C | 2-Ethoxy-2-oxoethyl salicylate | scispace.comresearchgate.net |

| Salicylic acid, Methyl 2-bromobutanoate | DMF, K₂CO₃ | 1-Methoxy-1-oxobut-2-yl salicylate | scispace.comresearchgate.net |

Utility in the Development of Catalytic Ligands or Reagents

The salicylate moiety, characterized by its ortho-hydroxyl and carboxyl groups, is an excellent chelating agent for a wide range of metal ions. This property makes salicylate derivatives, including 2-Methoxy-2-oxoethyl salicylate, attractive candidates for the development of novel catalytic ligands and reagents. The coordination of a metal to the salicylate can modulate the metal's electronic properties and create a specific geometry, which is crucial for catalytic activity.

Recent studies have explored the use of salicylate-based ligands in various catalytic transformations:

Oxidative Esterification: Iron(III) salicylate has been identified as a biocompatible and recyclable catalyst for the oxidative esterification of aldehydes derived from biomass. d-nb.info This catalytic system operates at room temperature using hydrogen peroxide as a green oxidant, converting aldehydes into valuable esters. d-nb.info The performance of iron(III) salicylate was found to be superior to other iron-based catalysts, such as iron salts and iron oxide nanoparticles. d-nb.info

Ring-Opening Polymerization (ROP): Zirconium complexes bearing substituted salicylate ligands have been synthesized and successfully used as catalysts for the ring-opening polymerization of ε-caprolactone, a key monomer for producing biodegradable polyesters. mdpi.com The salicylate ligands, in conjunction with the zirconium center, effectively initiate and control the polymerization process. mdpi.com

Cross-Coupling Reactions: A catalytic system comprising copper(II) chloride (CuCl₂) and salicylic acid has been developed for Sonogashira-type cross-coupling reactions, which are fundamental for forming carbon-carbon bonds between haloarenes and terminal alkynes. ijesi.org

Annulation Reactions: Nickel-catalyzed C–O/O–H annulation of salicylate esters with alkynes has been reported as a method for producing chromone (B188151) derivatives. oup.combohrium.com This reaction proceeds via the cleavage of the acyl C–O bond of the ester, a challenging transformation, and demonstrates the utility of salicylate esters in facilitating novel catalytic cycles. oup.combohrium.com

While these examples often use salicylic acid or other derivatives, the fundamental coordination chemistry suggests that 2-Methoxy-2-oxoethyl salicylate could be readily adapted for such purposes. The ester group offers a handle for further functionalization, allowing for the tuning of the ligand's steric and electronic properties to optimize catalytic performance.

Development of Novel Materials through Incorporation of 2-Methoxy-2-oxoethyl Salicylate Subunits

The incorporation of salicylate units into polymer backbones is an emerging strategy for creating novel materials with tailored properties, particularly in the realm of biodegradable and biomedical plastics. The inherent characteristics of the salicylate moiety can impart enhanced functionality to the resulting polymer.

A significant area of research is the development of sustainable and degradable polymers. Scientists have devised a method to incorporate salicylic acid moieties into commercial polymers like polylactic acid (PLA), polycaprolactone (B3415563) (PCL), and a derivative of poly(ethylene terephthalate) (PETg) via a simple transesterification process. umn.edu The inclusion of these salicylate units has been shown to significantly enhance the hydrolytic degradability of the polymers, which can promote their biodegradation in various environments without compromising key material properties. umn.edu This approach is attractive because it utilizes non-toxic, renewable starting materials and can be integrated into existing industrial processes. umn.edu

Furthermore, salicylate-based polymers have been synthesized for biomedical applications. Poly(anhydride-esters) composed of various salicylate derivatives have been created through melt condensation polymerization. nih.gov These drug-based polymers are designed for controlled release applications, with the degradation rate being tunable based on the specific salicylate derivative used. nih.gov For example, a salicylate-based poly(anhydride-ester) polymer has been fabricated into microparticles for the therapeutic treatment of acute respiratory distress syndrome (ARDS). nih.gov These particles can be hydrolyzed to release salicylic acid over an extended period. nih.gov

The synthesis of poly(salicylate) homopolymers has also been achieved through the rapid, controlled ring-opening polymerization of a salicylic acid O-carboxyanhydride monomer. rsc.org This method yields polymers with high glass transition temperatures and avoids metallic residues, which is advantageous for many applications. rsc.org These findings collectively demonstrate that incorporating subunits like 2-Methoxy-2-oxoethyl salicylate into polymers is a promising avenue for designing advanced materials with desirable degradation profiles and therapeutic potential.

Table 2: Properties of Salicylate-Containing Polymers

| Polymer Type | Incorporated Unit | Key Property/Application | Reference |

| Modified Polylactic Acid (PLA) | Salicylic acid moieties | Enhanced hydrolytic degradability, Sustainable | umn.eduacs.org |

| Poly(anhydride-ester) | Salicylate derivatives | Controlled drug release, Biodegradable | nih.govnih.gov |

| Polyvinyl alcohol, Cellulose acetate | Aspirin (B1665792), O-salicoyl salicylic acid | Extended anti-inflammatory/analgesic activity | huji.ac.il |

| Poly(salicylate) homopolymer | Salicylic acid O-carboxyanhydride | High glass transition temperature (>100 °C) | rsc.org |

Agrochemical Applications: Plant Resistance Induction and Signal Transduction Analogs

In the field of agrochemicals, derivatives of salicylic acid are of great interest due to the central role of salicylic acid (SA) as a plant hormone that mediates defense responses against pathogens. SA is a key signaling molecule in the induction of Systemic Acquired Resistance (SAR), a state of heightened, broad-spectrum immunity in plants that develops after an initial localized infection.

The SAR signaling pathway is complex and tightly regulated. Following pathogen attack, SA levels increase, triggering a cascade of downstream events, including the expression of pathogenesis-related (PR) genes, which encode proteins with antimicrobial activities. nih.gov Methyl salicylate (MeSA), the methyl ester of salicylic acid, has been identified as a critical mobile signal for SAR in some plant species. researchgate.net It is produced in the infected tissues, transported through the phloem to distal, healthy parts of the plant, and then converted back to active SA by esterase enzymes to prime the tissues for a more rapid and robust defense response upon subsequent attack. researchgate.net

Given this mechanism, synthetic analogs of salicylic acid and its esters are valuable tools for several reasons:

Probing Signal Transduction: By using structural analogs, researchers can investigate the specific requirements of the SA receptors and downstream signaling components. For example, synthetic SA analogs have been used to study the activity of SABP2 (Salicylic Acid-Binding Protein 2), the enzyme that converts MeSA to SA. nih.gov

Inducing Plant Resistance: Exogenous application of SA or its derivatives can mimic the natural SAR response and protect crops from disease. umn.edu Studies have shown that applying certain salicylate derivatives to tomato plants can induce disease resistance against early blight. umn.edu These compounds act as chemical inducers, activating the plant's own defense mechanisms. umn.edu

Developing Novel Agrochemicals: There is potential to develop stable, effective, and targeted agrochemicals based on the salicylate structure. The goal is to create compounds that can trigger the desired defense response without causing the fitness costs (e.g., stunted growth) that can be associated with constitutively high levels of SA. google.com

2-Methoxy-2-oxoethyl salicylate, as an ester derivative of salicylic acid, fits the profile of a compound that could be explored for these agrochemical applications. Its structure is analogous to the natural signal MeSA, and it could potentially be hydrolyzed by plant esterases to release salicylic acid, thereby acting as a resistance inducer. Its specific chemical properties could offer advantages in terms of stability, uptake, or transport within the plant compared to SA or MeSA itself.

Environmental Fate and Degradation Pathways of Salicylate Esters

Abiotic Degradation Processes

Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily through the action of light (photochemical degradation) and water (chemical hydrolysis).

Photochemical degradation, or photolysis, is a key process for the transformation of organic compounds in the atmosphere and in sunlit surface waters. This process is initiated when a molecule absorbs light energy, leading to its breakdown.

In the atmosphere , volatile organic compounds (VOCs) like salicylate (B1505791) esters can be degraded by reacting with photochemically produced hydroxyl radicals (•OH). researchgate.netrsc.org For instance, a theoretical study on the atmospheric degradation of methyl salicylate initiated by chlorine radicals estimated its atmospheric lifetime to be short, around 1.14 days, suggesting it would be removed from the troposphere relatively quickly. researchgate.netrsc.org The reaction with hydroxyl radicals is also a significant atmospheric fate, with an estimated half-life of 1.4 days for methyl salicylate. nih.gov Given its structural similarity, 2-Methoxy-2-oxoethyl salicylate is expected to undergo similar rapid degradation in the atmosphere. The primary degradation mechanism involves the abstraction of a hydrogen atom from the aromatic ring, followed by reactions with atmospheric oxidants like nitrogen oxides (NOx). researchgate.net

In aqueous environments , the degradation of salicylate esters can be influenced by direct photolysis, where the compound directly absorbs sunlight, and indirect photolysis, involving reactions with photochemically generated reactive species like hydroxyl radicals and singlet oxygen. Methyl salicylate has a UV absorption maximum at 305 nm, indicating it can undergo direct photolysis in the environment. microbiologyresearch.org One study reported a photolysis half-life for methyl salicylate in solution of about 48 minutes, although the exact medium was not fully specified. microbiologyresearch.org The photodegradation of salicylic (B10762653) acid, the core structure of these esters, has been shown to produce intermediates such as 2,3-dihydroxybenzoic acid, 2,5-dihydroxybenzoic acid, and catechol. cas.cz The presence of substances like hydrogen peroxide can accelerate this process significantly. cas.cz

Table 1: Estimated Atmospheric and Aqueous Photodegradation Data for Methyl Salicylate

| Parameter | Value | Environment | Reference |

|---|---|---|---|

| Atmospheric Half-life (Cl-initiated) | 1.14 days | Atmosphere | researchgate.netrsc.org |

| Atmospheric Half-life (•OH reaction) | 1.4 days | Atmosphere | nih.gov |

| Aqueous Photolysis Half-life | ~48 minutes | Aqueous Solution | microbiologyresearch.org |

| Reaction Rate with Hydroxyl Radicals | (7.1 ± 0.1) × 10⁹ M⁻¹·s⁻¹ | Aqueous Solution | acs.org |

Chemical hydrolysis is the cleavage of a chemical bond by the addition of water. For esters like 2-Methoxy-2-oxoethyl salicylate, the ester linkage is susceptible to hydrolysis, which can be catalyzed by acids or bases. This process breaks the ester down into its constituent carboxylic acid (salicylic acid) and alcohol (in this case, methyl glycolate). miracosta.eduuomustansiriyah.edu.iq

The rate of hydrolysis is highly dependent on the pH of the surrounding medium. sciforum.net Under basic conditions, hydrolysis is typically faster due to the nucleophilic attack of hydroxide (B78521) ions on the ester's carbonyl carbon. miracosta.edusciforum.net Under acidic conditions, the carbonyl oxygen is protonated, which also makes the carbonyl carbon more susceptible to nucleophilic attack by water. sciforum.net The structure of the ester, including the nature of the alcohol and acid groups, also influences the hydrolysis rate. acs.org Salicylate esters are generally expected to hydrolyze in water, with the rate increasing with pH. nih.gov For example, the estimated hydrolysis half-life for methyl salicylate at pH 7.5 is 14.1 days. nih.gov Due to the presence of two ester groups, the hydrolysis of 2-Methoxy-2-oxoethyl salicylate would proceed in a stepwise manner, first yielding salicylate and methyl glycolate (B3277807), with the potential for further breakdown of the methyl glycolate.

Table 2: Hydrolysis Data for Salicylate Esters

| Compound | Condition | Half-life | Reference |

|---|---|---|---|

| Methyl Salicylate | pH 7.5 | 14.1 days (estimated) | nih.gov |

| Aspirin (B1665792) (Acetylsalicylic acid) | pH-independent region (4-8) | Rate is independent of pH | researchgate.net |

| Salicylate-based Poly(anhydride-ester) | pH 7.0 | 90 days for complete degradation | miracosta.edu |

| Salicylate-based Poly(anhydride-ester) | pH 10.0 | 38 hours for complete degradation | miracosta.edu |

Biotic Transformation Mechanisms

Biotic transformation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms. This is a crucial pathway for the environmental degradation of many organic pollutants.

Microorganisms, particularly bacteria and fungi, are highly versatile in their ability to degrade a wide range of aromatic compounds. microbiologyresearch.org Salicylate esters can be utilized by various microbial species as a source of carbon and energy. The initial step in the microbial degradation of these esters is often hydrolysis, catalyzed by microbial enzymes, to release salicylic acid. google.com

Once salicylic acid is formed, it enters well-established bacterial degradation pathways. nih.gov Two primary aerobic pathways for salicylate degradation are known:

Conversion to Catechol: Salicylate is hydroxylated to form catechol. Catechol then undergoes ring cleavage, either through an ortho or meta cleavage pathway, leading to intermediates that can enter the Krebs cycle. nih.govnih.gov

Conversion to Gentisate: Salicylate is hydroxylated at a different position to form gentisate (2,5-dihydroxybenzoic acid). The gentisate ring is then cleaved and further metabolized. nih.gov

Numerous bacterial genera, including Pseudomonas, Arthrobacter, and Streptomyces, have been identified as capable of degrading salicylate and its derivatives in both soil and aquatic environments. Current time information in Bangalore, IN.nih.gov For example, a consortium of Arthrobacter and Pantotea strains was shown to convert o-methoxybenzoate first to salicylate and then to gentisate, which was further degraded. nih.gov Similarly, Pseudomonas species are known to possess gene clusters specifically adapted for the degradation of substituted salicylates. nih.govasm.org

The microbial degradation of salicylate esters is mediated by a series of specific enzymes. The key enzymatic transformations include:

Esterases: These enzymes catalyze the initial hydrolysis of the ester bond, breaking down 2-Methoxy-2-oxoethyl salicylate into salicylic acid and methyl glycolate. google.com Lipases can also exhibit esterase activity and contribute to this hydrolysis. europa.eu

Salicylate Hydroxylases: These are monooxygenase enzymes that hydroxylate salicylic acid to form either catechol or gentisate, which are the key intermediates for ring cleavage. nih.govnih.gov

Dioxygenases: These enzymes, such as catechol 1,2-dioxygenase or gentisate 1,2-dioxygenase, are responsible for cleaving the aromatic ring of the dihydroxylated intermediates. nih.govnih.gov This ring-opening step is critical as it converts the stable aromatic structure into aliphatic acids that can be readily metabolized by the microorganism. microbiologyresearch.org

The genes encoding these enzymes are often organized in clusters (operons) that are induced in the presence of salicylate or its derivatives. nih.govasm.org For instance, in Pseudomonas sp. strain MT1, a gene cluster named 'sal' was identified, which encodes for a salicylate 1-hydroxylase, a catechol 1,2-dioxygenase, and a muconate cycloisomerase, demonstrating a complete enzymatic machinery for the initial stages of salicylate degradation. nih.govasm.org

Table 3: Key Enzymes in the Biotic Degradation of Salicylates

| Enzyme Class | Function | Substrate(s) | Product(s) | Reference(s) |

|---|---|---|---|---|

| Esterase / Lipase (B570770) | Hydrolysis of ester linkage | Salicylate Esters | Salicylic Acid, Alcohol | google.comeuropa.eu |

| Salicylate Hydroxylase | Hydroxylation of aromatic ring | Salicylic Acid | Catechol or Gentisate | nih.govnih.gov |

| Catechol 1,2-Dioxygenase | Ortho cleavage of aromatic ring | Catechol | cis,cis-Muconic acid | nih.govnih.gov |

| Catechol 2,3-Dioxygenase | Meta cleavage of aromatic ring | Catechol | 2-Hydroxymuconic semialdehyde | nih.gov |

| Gentisate 1,2-Dioxygenase | Cleavage of aromatic ring | Gentisate | Maleylpyruvic acid | nih.gov |

Future Research Trajectories and Emerging Methodologies

Development of Sustainable and Green Chemistry Synthetic Protocols

The traditional synthesis of salicylate (B1505791) esters often involves harsh conditions and environmentally hazardous reagents. mdpi.com A significant future direction is the development of sustainable and "green" synthetic routes for 2-Methoxy-2-oxoethyl salicylate. This involves exploring alternative catalysts, solvent-free reaction conditions, and renewable starting materials.

Eco-friendly methodologies have been successfully applied to the synthesis of other aromatic esters, demonstrating noticeable improvements over classical procedures. nih.gov For instance, research into the synthesis of 2-ethylhexyl salicylate has shown that using immobilized lipase (B570770) as a catalyst can lead to higher yields and product purity without the need for high temperatures and long reaction times associated with chemical methods. mdpi.com Similarly, the synthesis of methyl salicylate has been achieved using a novel sulfated iron oxide-zirconia catalyst with dimethyl carbonate, a safer alkylating agent, in a solvent-free process. researchgate.netkozmetikpusula.com This approach achieved 99% conversion of salicylic (B10762653) acid with 100% selectivity. researchgate.netkozmetikpusula.com

Future research on 2-Methoxy-2-oxoethyl salicylate will likely adapt these green principles. A key area of investigation will be the use of solid acid catalysts or enzymes to replace traditional mineral acids like sulfuric acid. acs.orgnih.gov Microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption, is another promising avenue. nih.govderpharmachemica.com The reaction of salicylic acid with methyl chloroacetate (B1199739) to form the target compound could be optimized using these greener techniques, minimizing waste and environmental impact.

Table 1: Comparison of Traditional vs. Potential Green Synthesis Protocols

| Parameter | Traditional Synthesis (e.g., Williamson Ether Synthesis) | Potential Green Synthesis Protocol |

| Catalyst | Strong base (e.g., NaH), Mineral Acid (e.g., H₂SO₄) | Immobilized Lipase, Solid Acid Catalyst (e.g., Sulfated Zirconia) |

| Solvent | DMF, Acetonitrile (B52724) | Solvent-free or Green Solvents (e.g., Dimethyl Carbonate) |

| Energy Input | Conventional heating, long reaction times | Microwave irradiation, reduced reaction times |

| Byproducts | Salt waste, hazardous solvent waste | Minimal waste, recyclable catalyst |

| Atom Economy | Moderate | High |

Exploration of Novel Reactivity and Unprecedented Transformations

Beyond its synthesis, the exploration of novel reactivity for 2-Methoxy-2-oxoethyl salicylate presents a fertile ground for chemical discovery. While salicylic acid and its derivatives are known for a range of biological activities and chemical transformations, there is still much to uncover. researchgate.netresearchgate.net

One area of interest is the selective functionalization of the molecule. The presence of a phenolic hydroxyl group, a carboxylic ester, and an additional ester functionality provides multiple sites for chemical modification. Research could focus on reactions that differentiate between these functional groups, allowing for the synthesis of complex new molecules. For example, nickel-catalyzed C–O/O–H annulation reactions, which have been reported for other salicylate esters to produce chromone (B188151) derivatives, could be explored. oup.com This involves the challenging cleavage of the acyl C–O bond, opening up new synthetic pathways. oup.com

Furthermore, the core salicylic acid scaffold can act as an organocatalyst. Salicylic acid itself has been shown to catalyze the oxidation of benzylamine. acs.org Investigating the catalytic activity of 2-Methoxy-2-oxoethyl salicylate in various organic transformations could reveal unprecedented reactivity. The unique electronic properties conferred by the methoxy-oxoethyl group might lead to enhanced or entirely new catalytic behaviors. Additionally, the transformation of salicylic acid into derivatives like salicylic acid 2-O-β-glucoside (SAG) and methyl salicylate in biological systems suggests that enzymatic or biomimetic transformations of 2-Methoxy-2-oxoethyl salicylate could yield novel, biologically relevant compounds. mdpi.com

Integration with Automation and High-Throughput Experimentation

The pharmaceutical and chemical industries have increasingly adopted automation and high-throughput experimentation (HTE) to accelerate research and development. rsc.orgmt.comacs.org These technologies allow for the rapid screening of numerous reaction conditions, catalysts, and substrates in parallel, using minimal amounts of material. youtube.compurdue.edu

For 2-Methoxy-2-oxoethyl salicylate, HTE can be employed to rapidly optimize its synthesis. mt.com A typical workflow involves planning a design of experiments (DoE), followed by automated weighing and dispensing of reactants and solvents into multi-well plates. mt.comyoutube.com These plates are then subjected to various reaction conditions simultaneously. mt.com This approach can quickly identify the optimal temperature, catalyst loading, and molar ratios for maximum yield and purity, a process that would be slow and laborious using traditional one-at-a-time methods. acs.orgyoutube.com

Automation is not limited to synthesis; it can also be applied to discover new reactions. rsc.orgdigitellinc.com By combining 2-Methoxy-2-oxoethyl salicylate with a diverse library of reagents under various conditions, novel transformations can be identified. youtube.comrsc.org The development of automated synthesis platforms, including those using open-source robotics, makes these powerful techniques more accessible for exploring the chemical space around this compound. rsc.orgbris.ac.uknih.govnih.gov The large datasets generated by HTE are also highly suitable for machine learning algorithms, which can predict reaction outcomes and propose new experimental pathways, creating a self-driving lab scenario. youtube.com

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

To fully optimize and control the synthesis of 2-Methoxy-2-oxoethyl salicylate, real-time monitoring of the reaction progress is crucial. Advanced spectroscopic techniques provide a non-destructive window into the reaction vessel, allowing chemists to track the concentration of reactants, intermediates, and products as they evolve. magritek.combohrium.comresearchgate.net